Fluorine containing nonsymmetrical five-ring achiral banana-shaped compounds with columnar and synclinic antiferroelectric layered phases†
Soft Matter Pub Date: 2006-07-27 DOI: 10.1039/B608278E
Abstract
The phase transitional behavior of two homologous series of five-ring banana-shaped compounds comprising fluorine substituents synthesized through covalent linking of two chemically dissimilar rod-like anisometric cores (arms) to central 1,3-phenylene is reported. The novelty of these molecules originates from the fact that the molecules are highly nonsymmetrical. One of the arms, which is either salicylaldimine or Schiff base core, possesses two vicinal fluorine atoms at the terminal ring having a n-decyloxy tail; while the n-alkyl tail attached to the other arm was varied to realize a homologous series of compounds. The mesophases have been characterized by several complementary studies. The banana-shaped systems having short or medium alkyl chain lengths form apolar columnar (two-dimensional) structures, while on ascending the series, a polar smectic phase is stabilized. Detailed electro-optical investigations on one of the polar smectic phases revealed a synclinic antiferroelectric (racemic) ground state structure, which switches, as expected, to an anticlinic ferroelectric state by the application of an electrical field. At higher field strengths applied for an extended time interval, the anticlinic ferroelectric state switches to a synclinic ferroelectric (chiral) state. Upon field removal, these domains switch to an anticlinic antiferroelectric (chiral) state, which eventually nucleates to the original antiferroelectric synclinic (racemic) state. Remarkably, the associated spontaneous polarization value exceeds 800 nC cm−2, which is among the highest reported hitherto.

Recommended Literature
- [1] In situ synthesis of MoS2/graphene nanosheets as free-standing and flexible electrode paper for high-efficiency hydrogen evolution reaction†
- [2] A facile approach to synthesize high-quality ZnxCuyInS1.5+x+0.5ynanocrystal emitters†
- [3] Back cover
- [4] Engineering silver(i) coordination networks through hydrogen bonding
- [5] Bi2O2CO3/TiO2 hybrid with 0D/1D nanostructure: design, synthesis and photocatalytic performance†
- [6] Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction†
- [7] Responsive organogels formed by supramolecular self assembly of PEG-block-allyl-functionalized racemic polypeptides into β-sheet-driven polymeric ribbons†
- [8] The synthesis of kermesic acid by acetylation-aided tautomerism of 6-chloro-2,5,8-trihydroxynaphtho-1,4-quinone
- [9] Foods and drugs analysis
- [10] Revisiting thin silicon for photovoltaics: a technoeconomic perspective†

Journal Name:Soft Matter
Research Products
-
CAS no.: 136088-69-2
-
CAS no.: 14919-36-9